

# In-Depth Technical Guide to DNP-NH-PEG4-C2-Boc: A PROTAC Linker

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## Compound of Interest

Compound Name: DNP-NH-PEG4-C2-Boc

Cat. No.: B8103541

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DNP-NH-PEG4-C2-Boc**, a bifunctional linker instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical identity, properties, and its role in the cutting-edge field of targeted protein degradation.

## Core Concepts: Understanding DNP-NH-PEG4-C2-Boc

**DNP-NH-PEG4-C2-Boc** is a chemical tool featuring a dinitrophenyl (DNP) group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. This heterobifunctional architecture allows for the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand, forming a PROTAC. The PEG component enhances solubility and optimizes the spatial orientation of the resulting ternary complex, a critical factor for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.

## Alternative Names and Synonyms

To facilitate comprehensive literature and database searches, a compilation of alternative names and synonyms for **DNP-NH-PEG4-C2-Boc** is provided below.

Name	Type
DNP-NH-PEG4-C2-Boc	Common Name
DNP-PEG4-t-butyl ester	Synonym
tert-butyl (2-(2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethoxy)ethyl) carbamate	Full Chemical Name
1817735-31-1	CAS Number

## Physicochemical Properties

A summary of the key physicochemical properties of **DNP-NH-PEG4-C2-Boc** is presented in the following table. These parameters are crucial for experimental design, including reaction conditions and formulation development.

Property	Value
Molecular Formula	C21H33N3O10
Molecular Weight	487.50 g/mol
Appearance	Solid
Purity	≥95%
Solubility	Soluble in DMSO

## Mechanism of Action: The PROTAC Pathway

PROTACs synthesized using linkers like **DNP-NH-PEG4-C2-Boc** leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system, to achieve targeted protein degradation.<sup>[1]</sup> The PROTAC molecule acts as a bridge, bringing a specific target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.<sup>[2]</sup>

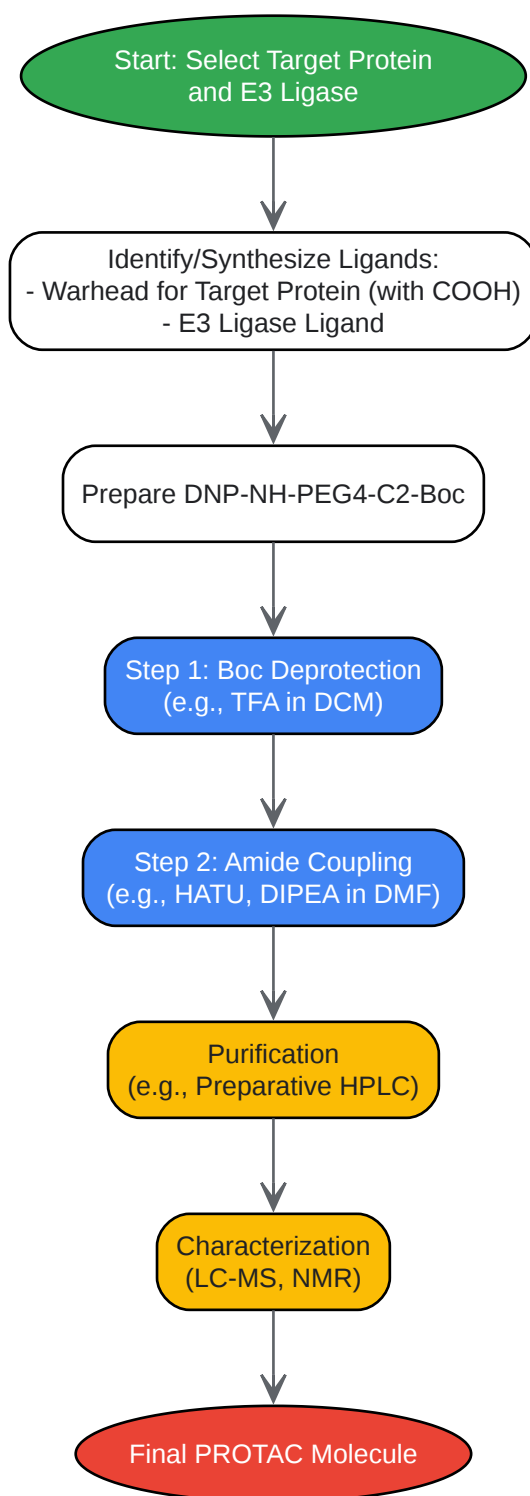
PROTAC-mediated protein degradation pathway.

## Experimental Protocols

While a specific, published experimental protocol for the synthesis of a PROTAC utilizing **DNP-NH-PEG4-C2-Boc** is not readily available, a general two-step procedure can be adapted. This involves the deprotection of the Boc group followed by coupling with a carboxylic acid-functionalized ligand for the target protein or E3 ligase.

## General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a bifunctional linker like **DNP-NH-PEG4-C2-Boc** typically follows a structured workflow, from initial ligand selection to the final characterization of the PROTAC molecule.



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A typical workflow for the design and synthesis of PROTACs.

## Step 1: Boc Deprotection of DNP-NH-PEG4-C2-Boc

Materials:

- **DNP-NH-PEG4-C2-Boc**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator

Procedure:

- Dissolve **DNP-NH-PEG4-C2-Boc** in a minimal amount of DCM in a round-bottom flask.
- Add an excess of TFA to the solution (e.g., a 1:1 ratio of DCM:TFA).
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Remove the solvent and excess TFA under reduced pressure using a rotary evaporator to obtain the deprotected amine as a TFA salt.

## Step 2: Amide Coupling with a Carboxylic Acid-Functionalized Ligand

Materials:

- Deprotected DNP-NH-PEG4-C2-amine (from Step 1)
- Carboxylic acid-functionalized ligand (for target protein or E3 ligase)

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous N,N-Dimethylformamide (DMF)
- Round-bottom flask
- Magnetic stirrer
- Nitrogen or Argon atmosphere

#### Procedure:

- Dissolve the carboxylic acid-functionalized ligand and the deprotected DNP-NH-PEG4-C2-amine (TFA salt) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
- Add HATU (typically 1.1-1.5 equivalents) to the reaction mixture.
- Add DIPEA (typically 2-3 equivalents) to neutralize the TFA salt and facilitate the coupling reaction.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, the crude PROTAC can be purified by preparative high-performance liquid chromatography (HPLC).

## Conclusion

**DNP-NH-PEG4-C2-Boc** serves as a valuable and versatile linker for the construction of PROTACs. Its defined length, PEG composition, and bifunctional nature provide researchers with a reliable tool to explore the vast potential of targeted protein degradation in drug discovery and chemical biology. The methodologies and conceptual frameworks presented in this guide are intended to support the rational design and synthesis of novel PROTAC molecules for a wide range of biological targets.

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## References

- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
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